molecular formula C10H9ClO3 B1279929 p-Ethoxycarbonylbenzoyl chloride CAS No. 27111-45-1

p-Ethoxycarbonylbenzoyl chloride

Cat. No. B1279929
CAS RN: 27111-45-1
M. Wt: 212.63 g/mol
InChI Key: POYHUEAWYYJRQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of p-Ethoxycarbonylbenzoyl chloride is C10H9ClO3, and its molecular weight is 212.63 g/mol. Detailed structural analysis would require more specific resources or experimental data.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Ethyl 4-(carbonochloridoyl)benzoate has been studied for its potential in Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) . The compound and its complexes with various metal ions (Pt 2+, Pd 2+, Ni 2+, Ir 3+, Rh 3+, and Zn 2+) have been theoretically studied for their OLED and OSC properties . Complexation with selected metal ions improves hole and electron transfer rates, making them better precursors in the electronic industry .

Charge Transport Enhancement

The charge transport properties of ethyl 4-(carbonochloridoyl)benzoate can be enhanced through complexation . For instance, the hole transport rate of its complex with Pt 2+ is found to be 44 times greater than that of the compound itself . Similarly, the electron transport rate of the Pt 2+ complex is 4 times that of the compound . This shows that charge transport in the compound can be tuned for better performance through complexation with transition metals such as Pt 2+ .

Energy Gap Reduction

The energy gap of ethyl 4-(carbonochloridoyl)benzoate reduces significantly upon complexation . For example, the energy gap reduces from 2.904 eV to 0.56 eV in its complex with Rh 3+ . This property is beneficial for practical usage in OSC applications .

UV-Visible Absorption

The UV-visible absorption spectra of ethyl 4-(carbonochloridoyl)benzoate and its complexes reveal absorption maxima well below 900 nm . This property is vital in the efficient functioning of solar cells .

Organogelator for Oil Spill Removal

Ethyl 4-(carbonochloridoyl)benzoate has the potential to be an effective organogelator for removing oil spills . The compound contains functional groups that facilitate the necessary intermolecular forces for trapping oil away from water .

Electro-Optical Applications

Ethyl 4-(carbonochloridoyl)benzoate is a potential candidate for electro-optical applications . The compound has been studied for its growth aspects and characteristic properties for such applications .

Safety and Hazards

While specific safety data for p-Ethoxycarbonylbenzoyl chloride is not available, it’s important to handle all chemical compounds with care. Safety data sheets for similar compounds suggest potential hazards including skin and eye irritation, respiratory irritation, and toxicity if swallowed or inhaled .

properties

IUPAC Name

ethyl 4-carbonochloridoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYHUEAWYYJRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483712
Record name p-Ethoxycarbonylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Ethoxycarbonylbenzoyl chloride

CAS RN

27111-45-1
Record name p-Ethoxycarbonylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Ethoxycarbonylbenzoyl chloride is prepared according to the method of M. J. Dewar and J. P. Schroeder, J. Org. Chem., 30, 2297 (1965), by the gradual addition of a small amount of ethyl alcohol to a boiling solution of terephthaloyl chloride in benzene. After removal of the solvent the residue is distilled under reduced pressure to give the acyl chloride which boils at 102°-105° C. at 0.4 mm.
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Synthesis routes and methods II

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